

# Application Notes and Protocols for Zomiradomide (KT-413)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Zomiradomide |           |
| Cat. No.:            | B12407990    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed instructions for the proper handling, storage, and use of **Zomiradomide** (KT-413), a potent and orally active PROTAC (Proteolysis Targeting Chimera) degrader of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and a molecular glue for the degradation of Ikaros and Aiolos.[1][2][3] Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

## **Chemical and Physical Properties**

**Zomiradomide** is a synthetic organic compound with the following properties:

| Property          | Value              |
|-------------------|--------------------|
| Synonyms          | KT-413             |
| CAS Number        | 2655656-99-6[1][3] |
| Molecular Formula | C45H48F3N7O6S[3]   |
| Molecular Weight  | 871.97 g/mol [3]   |

## **Mechanism of Action**

**Zomiradomide** is a dual-function molecule that acts as both a heterobifunctional degrader and a molecular glue.[3][4] It effectively degrades IRAK4 with a DC50 of 6 nM and also induces the







degradation of the transcription factors Ikaros (DC50 of 1 nM) and Aiolos.[1][2] This dual activity leads to the inhibition of the NF-kB signaling pathway and the activation of the type I IFN signaling pathway.[1][2] It is being investigated for its therapeutic potential in B-cell lymphomas with activating mutations in MYD88.[4][5]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zomiradomide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Zomiradomide (KT-413)]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12407990#zomiradomide-kt-413-handling-and-storage-instructions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com